Product packaging for Sulfisoxazole-d4(Cat. No.:CAS No. 1388717-81-4)

Sulfisoxazole-d4

Cat. No.: B570511
CAS No.: 1388717-81-4
M. Wt: 271.327
InChI Key: NHUHCSRWZMLRLA-LNFUJOGGSA-N
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Description

Sulfisoxazole-d4 (CAS 1388717-81-4) is a deuterium-labeled stable isotope of the sulfonamide antibacterial agent, Sulfisoxazole. This compound is specifically designed for use as an internal standard in quantitative mass spectrometry-based analyses, such as Liquid Chromatography-Mass Spectrometry (LC-MS), where it enables highly accurate and reliable measurement of the parent drug in complex biological matrices by correcting for variability in sample preparation and instrument response . The core research value of this compound lies in supporting advanced pharmacokinetic and drug metabolism studies. Researchers utilize it to investigate the absorption, distribution, metabolism, and excretion (ADME) profile of Sulfisoxazole. Studies of the parent compound show it is metabolized via N4-acetylation and forms glucuronide and sulfate conjugates, with a mean urinary excretion recovery of 97% within 48 hours . Using this deuterated standard ensures precise quantification of these metabolic pathways. The mechanism of action for the parent molecule involves competitive inhibition of the bacterial enzyme dihydropteroate synthase, thereby preventing the synthesis of dihydrofolic acid . This compound is an essential tool for pharmaceutical R&D, particularly in the development and validation of robust analytical methods. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use . All provided product information, including the Certificate of Analysis (CoA), is for research purposes.

Properties

CAS No.

1388717-81-4

Molecular Formula

C11H13N3O3S

Molecular Weight

271.327

IUPAC Name

4-amino-2,3,5,6-tetradeuterio-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C11H13N3O3S/c1-7-8(2)13-17-11(7)14-18(15,16)10-5-3-9(12)4-6-10/h3-6,14H,12H2,1-2H3/i3D,4D,5D,6D

InChI Key

NHUHCSRWZMLRLA-LNFUJOGGSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N

Synonyms

4-Amino-N-(3,4-dimethyl-5-isoxazolyl)-benzene-2,3,5,6-d4-sulfonamide

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Sulfisoxazole D4

Strategies for Deuterium (B1214612) Incorporation in Sulfisoxazole (B1682709) Synthesis

The synthesis of deuterated compounds involves either the use of deuterated starting materials or reagents, or the direct exchange of hydrogen atoms with deuterium. For sulfisoxazole-d4, specific synthetic pathways aim to selectively introduce deuterium atoms at defined positions within the molecule.

The synthesis of deuterated analogs often leverages established synthetic routes for the parent compound, adapted with deuterated precursors or reagents. While specific proprietary methods for this compound may exist, general approaches applicable to sulfonamides include:

Hydrogen-Deuterium Exchange (HDE) Reactions: These methods involve the direct exchange of specific C-H bonds with C-D bonds using a deuterium source, often catalyzed by transition metals or acids/bases. For sulfonamides, methods like iridium-catalyzed C–H activation and ortho-deuteration have been reported acs.org. Radical-mediated hydrogen atom transfer (HAT) reactions using D₂O have also shown utility for site-selective deuteration of sulfonamides d-nb.info. Acid-catalyzed hydrogen-deuterium exchange reactions, often employing strong deuterated acids in the presence of a deuterium source, are also employed for aromatic compounds, though regioselectivity can be a challenge nih.gov.

Use of Deuterated Reagents: Employing deuterated reagents, such as deuterated solvents (e.g., D₂O, CD₃OD) or deuterated building blocks, is a common strategy. For instance, the synthesis of various deuterated compounds has been achieved using methods involving D₂O as the deuterium source in conjunction with catalysts like palladium on carbon (Pd/C) mdpi.comjst.go.jp. The synthesis of this compound has been reported, indicating that established routes involving deuterated reagents or optimized exchange reactions are in place acgpubs.org.

Achieving high isotopic purity and efficient deuterium incorporation is crucial for the utility of labeled compounds. Optimization efforts typically focus on reaction conditions, catalyst selection, and the inherent reactivity of specific C-H bonds within the molecule.

Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the extent and selectivity of deuterium incorporation mdpi.comjst.go.jpmit.edu. For example, microwave-assisted reactions can accelerate H-D exchange, with optimal temperatures and reaction times determined empirically to maximize yield and deuterium content mdpi.com.

Catalyst Selection: The choice of catalyst is critical for achieving site-selective deuteration and high labeling efficiency. Transition metal catalysts, such as iridium or palladium complexes, are frequently employed for C-H activation and subsequent deuterium exchange acs.orgsnnu.edu.cn. The catalytic system can dictate the regioselectivity and efficiency of the deuteration process acs.org.

Labeling Efficiency: The efficiency of deuterium labeling is often assessed by the percentage of deuterium incorporation at the target site. Factors like the strength of the C-H bond and the accessibility of the site to the deuterating agent play a role. For instance, benzylic hydrogens are often readily exchanged, while other positions might require more forcing conditions or specific directing groups mdpi.com.

Isotopic Purity and Enrichment Determination

Once synthesized, the isotopic purity and structural integrity of this compound must be rigorously confirmed using advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the structure and confirming the position of deuterium atoms within the molecule.

Proton NMR (¹H NMR): In ¹H NMR spectra, the presence of deuterium is typically inferred by the absence or significant reduction of signals corresponding to the deuterated protons compared to the non-deuterated parent compound.

Deuterium NMR (²H NMR or D-NMR): D-NMR directly observes the deuterium nuclei, providing definitive evidence for the presence and location of deuterium labels. This technique is particularly useful for highly deuterated compounds where ¹H NMR signals may be too weak to analyze sigmaaldrich.com. D-NMR can also offer quantitative information about the deuterium atom percentage sigmaaldrich.com.

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as LC-ESI-HRMS, provide highly accurate mass measurements, allowing for the precise determination of the mass-to-charge ratio (m/z) of the molecular ion and fragment ions. This accuracy is essential for distinguishing between isotopologs and quantifying the relative abundance of different isotopic species rsc.orgalmacgroup.comresearchgate.net.

Isotopic Enrichment Calculation: The isotopic enrichment is calculated by analyzing the mass spectrum and integrating the intensity of the ion containing the desired number of deuterium atoms relative to the total ion current for all isotopic species. Sophisticated methods account for potential measurement errors, such as contributions from M-1 ions due to hydrogen loss or incomplete spectral resolution, to provide a more accurate enrichment value nih.gov.

LC-MS/MS: Coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS) allows for the separation of the compound from potential impurities and provides enhanced selectivity and sensitivity for isotopic abundance assessment nih.gov.

Table 1: Example Isotopic Purity of Deuterated Pharmaceutical Compounds

Role of this compound as an Internal Standard in Quantitative Analysis

The accurate quantification of analytes in complex biological, environmental, or pharmaceutical samples is often challenged by variations introduced during sample preparation, chromatographic separation, and detection. This compound, as a stable isotope-labeled internal standard, is designed to mitigate these challenges.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise quantitative technique that relies on the addition of a known amount of an isotopically labeled analog (the "spike") to a sample. This spike, such as this compound, behaves chemically identically to the target analyte (sulfisoxazole) but differs in mass due to the presence of stable isotopes like deuterium musechem.comosti.govontosight.aiwikipedia.orgbritannica.comrsc.org.

The fundamental principle involves mixing the isotopically labeled standard with the sample. After thorough mixing and often chemical purification, the ratio of the natural analyte to the labeled standard is measured using mass spectrometry. This ratio, combined with the known quantity of the spike added, allows for the precise calculation of the analyte's concentration in the original sample. IDMS is particularly effective because it compensates for analyte losses during sample preparation, variations in ionization efficiency, and instrumental drift, thereby ensuring high accuracy and traceability to the International System of Units osti.govontosight.airsc.org. This compound is applied in this manner to quantify sulfisoxazole in various matrices by mass spectrometry caymanchem.combiomol.com.

Complex sample matrices, such as biological fluids or food extracts, often contain co-eluting compounds that can interfere with the ionization process of the analyte in mass spectrometry. This phenomenon, known as matrix effect, can lead to ion suppression or enhancement, significantly impacting the accuracy and precision of quantitative results musechem.comontosight.ainih.govcrimsonpublishers.comwuxiapptec.comresearchgate.netnih.govcerilliant.comresearchgate.netscioninstruments.com.

Stable isotope-labeled internal standards like this compound are the preferred choice for mitigating matrix effects because they co-elute chromatographically with the analyte and undergo similar ionization processes. This ensures that any matrix-induced suppression or enhancement affects both the analyte and the internal standard proportionally. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to improved accuracy and precision musechem.comcrimsonpublishers.comwuxiapptec.comcerilliant.comscioninstruments.com.

While deuterium-labeled standards are widely used, potential issues such as deuterium-hydrogen exchange or scrambling can occur, potentially affecting analytical results wuxiapptec.comresearchgate.net. Careful selection of the deuterated positions and mass spectrometric transitions can help minimize these effects. In some instances, other stable isotopes like ¹³C or ¹⁵N may be preferred if deuterium scrambling is a significant concern wuxiapptec.com. Nonetheless, this compound, when properly validated, provides a robust means to enhance analytical precision and accuracy in quantitative assays.

Chromatographic Separation Techniques for Sulfisoxazole and Analogs

Chromatographic techniques are essential for separating sulfisoxazole and its related compounds from complex sample matrices before mass spectrometric detection.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC), are the workhorses for the analysis of sulfonamides, including sulfisoxazole nih.govwjpps.comnih.govijrpb.comscielo.brnih.govscispace.compharmaknowledgeforum.com. These techniques employ a liquid mobile phase to carry the sample through a stationary phase packed within a column. The separation is based on the differential partitioning of analytes between the mobile and stationary phases.

HPLC systems typically utilize columns packed with silica (B1680970) particles, often modified with C18 (octadecylsilyl) or C8 (octylsilyl) stationary phases, which are widely used for reversed-phase chromatography wjpps.comnih.govscispace.compharmaknowledgeforum.comtandfonline.comlcms.cz. UPLC systems, employing smaller particle sizes (e.g., < 2 µm), offer faster analysis times and higher resolution compared to traditional HPLC scielo.brlcms.czchromatographyonline.comnih.gov. The choice of column dimensions, particle size, and stationary phase chemistry is critical for achieving optimal separation of sulfisoxazole and its deuterated analog from other components in the sample lcms.czannlabmed.orgchromatographyonline.com.

The development of an effective chromatographic method involves optimizing both the stationary phase and the mobile phase. For sulfonamide analysis, reversed-phase HPLC is most commonly employed, utilizing non-polar stationary phases and polar mobile phases pharmaknowledgeforum.comtandfonline.comnih.gov.

Typical stationary phases include C18 columns, known for their versatility in separating a wide range of compounds based on hydrophobicity nih.govwjpps.comnih.govscispace.comtandfonline.comlcms.cz. Mobile phases are often binary mixtures of water (or aqueous buffers) and organic solvents such as acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) nih.govwjpps.comijrpb.comnih.govscispace.compharmaknowledgeforum.comtandfonline.comnih.govshimadzu.com. The composition of the mobile phase, including the ratio of organic solvent to aqueous phase, the pH, and the presence of additives like formic acid or trifluoroacetic acid (TFA), is adjusted to achieve optimal retention and resolution of sulfisoxazole and its deuterated standard nih.govwjpps.comnih.govscispace.comannlabmed.orgshimadzu.commtc-usa.com. For instance, a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile has been reported for sulfisoxazole analysis nih.gov, as has a mixture of water with trifluoroacetic acid and acetonitrile mtc-usa.com. Micellar mobile phases, incorporating surfactants, have also been explored for sulfonamide separations, offering an alternative approach that can reduce organic solvent consumption mdpi.com.

Table 1: Representative Chromatographic Conditions for Sulfonamide Analysis

ParameterExample 1 wjpps.comExample 2 ijrpb.comExample 3 mtc-usa.comExample 4 nih.gov
Column Eclipse plus C18 (250x4.6 mm, 3 µm)Agilent C18 (250x4.6 mm, 5 µm)Cogent Bidentate C8™ (4.6x75mm, 4µm)C18 column
Mobile Phase Sodium acetate (B1210297) buffer (pH 4.0): Acetonitrile (60:40, v/v)Triethylamine: Acetonitrile (30:70)A: DI Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA0.1% Formic acid in water and Acetonitrile (isocratic)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minuteNot specified (likely ~0.5-1.0 mL/min for C18)
Detection Wavelength 266 nm (UV)260 nm (UV)254 nm (UV)Not specified (typically UV or MS)
Run Time 10 min10 min (for Sulfamethoxazole)Not specifiedNot specified
Analyte(s) SulfisoxazoleSulfamethoxazole (B1682508), TrimethoprimSulfisoxazole AcetylSulfonamides, Trimethoprim

Mass Spectrometric Detection and Quantification Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the primary detection and quantification method for this compound and sulfisoxazole. This hyphenated technique offers high sensitivity, selectivity, and specificity.

LC-MS/MS systems typically employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate ions from the analytes eluting from the LC column pharmaknowledgeforum.com. In tandem mass spectrometry (MS/MS), a precursor ion (e.g., the protonated molecule of sulfisoxazole or this compound) is selected, fragmented in a collision cell, and then specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a highly selective and sensitive method for quantification ontosight.ainih.govnih.govscielo.brnih.govscispace.comchromatographyonline.comshimadzu.comresearchgate.netrsc.orgacgpubs.orgresearchgate.netmdpi.comimeko.orgresearchgate.net.

The distinct mass difference between sulfisoxazole and this compound (due to the deuterium atoms) allows for their simultaneous detection and independent quantification. The ratio of the peak areas of sulfisoxazole to this compound is used to determine the concentration of sulfisoxazole in the sample. Research has shown that specific fragment ions, such as m/z 92, are characteristic for sulfisoxazole researchgate.net. The development of LC-MS/MS methods for sulfonamides often involves optimizing ionization modes (positive or negative), precursor and product ion transitions, collision energies, and chromatographic parameters to achieve the best analytical performance nih.govnih.govscielo.brnih.govscispace.comchromatographyonline.comshimadzu.comresearchgate.netrsc.orgacgpubs.orgmdpi.com.

Method Validation and Quality Control in Deuterated Analog Analysis

The accurate and reliable quantification of chemical compounds, particularly deuterated analogs used as internal standards or in metabolic studies, relies heavily on robust method validation and stringent quality control procedures. For this compound, a deuterated analog of Sulfisoxazole, these processes ensure that analytical methods are fit for their intended purpose, providing precise, accurate, and sensitive measurements. This section details critical aspects of method validation, focusing on linearity, accuracy, precision, and the determination of detection and quantification limits.

Linearity, Accuracy, and Precision Assessments

Assessing the linearity, accuracy, and precision of an analytical method is fundamental to establishing its reliability. These parameters collectively demonstrate the method's ability to consistently produce results that are close to the true value across a defined range.

Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity is typically established by analyzing a series of calibration standards prepared at different concentrations. A linear regression analysis is then performed, plotting the instrument response (e.g., peak area ratio of analyte to internal standard) against the known concentrations. A high coefficient of determination (R²) value, typically above 0.99, indicates good linearity. One study evaluated the linearity of sulfonamide measurements, including this compound, in milk samples within a range of 10-50 ng/g, employing linear regression analysis acgpubs.org.

Accuracy quantifies how close the measured value is to the true value. It is often assessed through recovery studies, where a known amount of the analyte (this compound) is spiked into a blank matrix, and the method is used to determine its concentration. The percentage recovery is calculated as (measured concentration / spiked concentration) × 100. For sulfonamides analyzed in milk, including this compound, recovery rates were reported to be in the range of 91% to 114% acgpubs.org. Accuracy can also be evaluated by comparing results obtained from the validated method against those from a well-established, independent analytical procedure.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (CV). Precision is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different analysts, different days, different equipment).

Reproducibility: Precision between different laboratories.

In the context of this compound analysis, precision is demonstrated by analyzing replicate samples at various concentration levels. Studies have indicated that precision is expressed as %RSD acgpubs.org, with acceptable values generally being below 15% or 20% depending on the concentration level and regulatory guidelines nih.govnih.gov.

Table 1: Linearity and Accuracy Assessment for this compound Analysis

ParameterValue/RangeNotesSource
Linearity Range10-50 ng/gEvaluated using linear regression analysis for sulfonamides, including this compound, in milk samples. acgpubs.org
Recovery (Accuracy)91%-114%Determined for sulfonamides, including this compound, in milk samples by calculating measured content/fortified level × 100. acgpubs.org
PrecisionExpressed as %RSDMethod validation studies typically assess precision, with acceptable values generally below 15-20% depending on concentration. acgpubs.orgnih.gov

Limits of Detection and Quantification for Trace Analysis

For analytical methods intended for trace analysis, determining the Limits of Detection (LOD) and Limits of Quantification (LOQ) is crucial. These parameters define the lowest concentrations of this compound that can be reliably detected and quantified, respectively.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, but not necessarily quantified, under the stated conditions of the test. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Methods for estimating LOD and LOQ often involve analyzing blank samples spiked at very low concentrations or using statistical approaches based on the standard deviation of the signal-to-noise ratio or the standard deviation of replicate measurements at low concentrations acgpubs.orgacgpubs.orgeuropa.eu. For instance, one approach involves analyzing samples spiked with sulfonamides at a known low concentration (e.g., 10 ng/g) and using the standard deviation of these measurements to calculate LOD (typically 3 times the standard deviation) and LOQ (typically 10 times the standard deviation) acgpubs.orgacgpubs.org.

While analytical methods have been developed and validated for this compound, specific numerical values for its LOD and LOQ in various matrices were not detailed in the reviewed search snippets. However, the methodologies described for other sulfonamides in similar matrices indicate that these limits are established to ensure sensitive and reliable trace analysis acgpubs.orgresearchgate.netnih.gov. For example, LOQs for other sulfonamides in drinking water were reported to be mostly below 10 ng/L nih.gov, and detection limits in soil samples ranged from 1 to 6 ng/g researchgate.net.

Table 2: Estimation of Limits of Detection and Quantification for this compound Analysis

ParameterMethod of EstimationSpecific Values for this compoundNotes
Limit of Detection (LOD)Estimated from standard deviation of replicate analyses of low-concentration spiked samples.Not specified in reviewed snippetsTypically defined as 3 times the standard deviation of the blank or low-level spiked samples.
Limit of Quantification (LOQ)Estimated from standard deviation of replicate analyses of low-concentration spiked samples.Not specified in reviewed snippetsTypically defined as 10 times the standard deviation of the blank or low-level spiked samples, ensuring acceptable accuracy/precision.
Trace Analysis ContextMethods are validated to ensure sensitivity for detecting and quantifying analytes at low concentrations (ng/L or ng/g).N/ACrucial for environmental monitoring, residue analysis, and pharmacokinetic studies where analyte levels can be very low.

Compound List:

this compound

Conclusion

Sulfisoxazole-d4 stands as a vital compound in contemporary scientific research, particularly in analytical chemistry and drug development. Its precisely engineered deuteration allows it to serve as an invaluable internal standard for the accurate quantification of sulfisoxazole (B1682709), a widely used sulfonamide antibiotic. The compound's properties, including its stable isotope labeling and chemical similarity to its unlabeled counterpart, ensure reliable performance in mass spectrometry-based assays across various matrices. By facilitating precise measurements and aiding in mechanistic studies, this compound contributes significantly to advancing our understanding of drug metabolism, pharmacokinetics, and environmental monitoring, thereby supporting the development of safer and more effective pharmaceuticals and environmental safety protocols.

Applications of Sulfisoxazole D4 in Metabolic Research Investigations

Elucidation of Metabolic Pathways and Transformations

The use of deuterated tracers like Sulfisoxazole-d4 is instrumental in mapping the biotransformation routes of a drug. By administering the labeled compound, researchers can confidently identify and trace the formation of various metabolites, distinguishing them from endogenous molecules or artifacts.

Identification of Phase I and Phase II Metabolites using Deuterated Tracers

Metabolic processes are broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. drughunter.com The biotransformation of sulfisoxazole (B1682709) involves both phases. researchgate.net

Phase I Metabolism: Studies on related sulfonamides like sulfamethoxazole (B1682508) have shown that Phase I oxidation is a relevant pathway, mediated by cytochrome P-450 enzymes. nih.gov This can lead to the formation of hydroxylated metabolites. For instance, murine hepatic microsomes have been shown to oxidize sulfamethoxazole at the N4-position to form a hydroxylamine (B1172632) metabolite, a reaction dependent on cytochrome P-450. nih.govoup.com Using this compound as a tracer allows for the unambiguous identification of such oxidative metabolites in a complex mixture through mass spectrometry, as they will retain the deuterium (B1214612) label.

Phase II Metabolism: The predominant metabolic pathway for sulfisoxazole is N-acetylation, a Phase II conjugation reaction. karger.com The primary metabolite formed is N4-acetylsulfisoxazole. drugbank.comdrugbank.com This acetylation is catalyzed by N-acetyltransferase enzymes. karger.com When this compound is used in metabolic studies, the resulting N4-acetylthis compound can be easily detected and quantified, confirming this key metabolic route. Other potential Phase II reactions include glucuronidation. researchgate.net

The table below summarizes the key metabolic reactions for sulfisoxazole, which are investigated using its deuterated form.

Metabolic PhaseReaction TypeKey Enzyme FamilyResulting Metabolite Class
Phase I Oxidation (Hydroxylation)Cytochrome P450 (e.g., CYP2C9)Hydroxylated derivatives (e.g., Hydroxylamine)
Phase II AcetylationN-acetyltransferases (NATs)N-acetylated conjugates (e.g., N4-acetylsulfisoxazole)
Phase II GlucuronidationUDP-glucuronosyltransferases (UGTs)Glucuronide conjugates

Proposed Biotransformation Pathways and Intermediate Products

Based on identified metabolites, a comprehensive biotransformation pathway for sulfisoxazole can be proposed. The primary route involves the direct acetylation of the aromatic amine group (N4-position) to yield N4-acetylsulfisoxazole. karger.comdrugbank.com A secondary, minor pathway may involve initial oxidation by CYP enzymes, followed by subsequent Phase II conjugation of the newly formed hydroxyl groups. nih.govoup.com

The use of this compound is crucial for confirming these pathways. By tracking the mass-shifted parent compound and its metabolites over time, researchers can establish precursor-product relationships and elucidate the sequence of metabolic events. For example, detecting N4-acetylthis compound as the major product confirms acetylation as the main detoxification pathway. researchgate.net

In Vitro Metabolism Studies Employing this compound

In vitro systems are essential for studying drug metabolism in a controlled environment, providing insights into metabolic stability, enzyme kinetics, and species differences. nih.govresearchgate.net this compound is an invaluable tool in these assays, typically serving as an internal standard for accurate quantification of the unlabeled drug's metabolism.

Assessment of Metabolic Stability in Subcellular Fractions (e.g., Liver Microsomes, Hepatocytes)

Metabolic stability assays measure the rate at which a compound is metabolized by enzymes, providing an estimate of its intrinsic clearance. wuxiapptec.com These studies are commonly performed using subcellular fractions like liver microsomes or more complete systems like hepatocytes. dls.com

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs), and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govwuxiapptec.com Incubating sulfisoxazole with liver microsomes allows researchers to assess its susceptibility to oxidative metabolism.

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model. dls.com They are considered the gold standard for in vitro metabolism studies. dls.com

In these experiments, this compound is added to the incubation mixture at a known concentration. Following the incubation period, the amount of remaining parent sulfisoxazole is measured by LC-MS/MS, using the stable, non-metabolized signal from this compound to correct for variations in sample processing and instrument response. This ensures a highly accurate determination of the metabolic rate.

The table below outlines common in vitro systems used for these assessments.

In Vitro SystemKey Enzymes PresentPrimary Application for SulfisoxazoleRole of this compound
Liver Microsomes Cytochrome P450s (CYPs), UGTsStudying Phase I oxidative metabolismInternal standard for quantification
Hepatocytes Full complement of Phase I & II enzymesComprehensive metabolic profiling and stabilityInternal standard for quantification
S9 Fraction CYPs, UGTs, and cytosolic enzymes (e.g., NATs)Broad assessment of Phase I and II metabolismInternal standard for quantification

Enzyme Kinetics and Isotope Effects on Biotransformation

Enzyme kinetics studies are performed to understand the interaction between a drug and the enzymes that metabolize it, determining parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). wikipedia.org When studying the metabolism of sulfisoxazole by specific recombinant enzymes (e.g., CYP2C9), this compound is used as an internal standard for precise quantification of metabolite formation.

Furthermore, the deuteration of a molecule can sometimes influence the rate of its metabolism, a phenomenon known as the kinetic isotope effect (KIE). hyphadiscovery.com A KIE occurs if the carbon-deuterium (C-D) bond is broken during the rate-limiting step of the enzymatic reaction. Since a C-D bond is stronger than a carbon-hydrogen (C-H) bond, its cleavage requires more energy, which can slow down the reaction. While the metabolic pathways for deuterated and non-deuterated compounds are generally the same, the rate of metabolism may differ. hyphadiscovery.com Investigating potential KIEs for this compound can provide deeper insights into the specific enzymatic mechanisms of its biotransformation.

Comparative Metabolism Across Biological Systems

The metabolism of a drug can vary significantly between different species. researchgate.net Understanding these differences is critical for extrapolating preclinical animal data to humans. nih.goveuropa.eu In vitro studies using liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, and human) are conducted to compare metabolic profiles. researchgate.netresearchgate.net In these comparative assays, sulfisoxazole is incubated with each species' test system. The use of this compound as an internal standard ensures that the quantification of the parent drug and its metabolites is consistent and comparable across the different biological systems, allowing for a reliable assessment of interspecies differences in metabolic pathways and rates.

Quantitative Metabolite Profiling using this compound as an Internal Standard

In quantitative metabolite profiling, the primary goal is to accurately measure the concentration of specific small molecules within a biological system. This process is often challenged by variations introduced during sample preparation, such as extraction inefficiencies, and fluctuations in the analytical instrument's performance, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred method to correct for these sources of error. lcms.cznih.gov

When this compound is added to a biological sample at a known concentration at the beginning of the workflow, it experiences the same processing and analytical variations as the endogenous (unlabeled) sulfisoxazole. nih.gov Because the deuterated standard and the native analyte have virtually identical chromatographic retention times and ionization efficiencies, any loss during sample extraction or variation in instrument response will affect both compounds proportionally. nih.gov

During LC-MS/MS analysis, the instrument is set to monitor the specific mass-to-charge ratio (m/z) for both the analyte (sulfisoxazole) and the internal standard (this compound). The concentration of the unknown sulfisoxazole in the sample is then calculated based on the ratio of the peak area of the analyte to the peak area of the known amount of internal standard. This ratioing technique effectively cancels out analytical variability, leading to highly accurate and precise quantification. lcms.cz This approach is crucial for reliable pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic fate of sulfisoxazole in various biological systems.

The table below illustrates the typical parameters used in an LC-MS/MS method for the quantification of sulfisoxazole using this compound as an internal standard. The distinct precursor and product ions for each compound allow for their simultaneous and specific detection.

CompoundMolecular FormulaPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Purpose
SulfisoxazoleC₁₁H₁₃N₃O₃S268.1156.0Analyte to be quantified
This compoundC₁₁H₉D₄N₃O₃S272.1160.0Internal Standard for quantification

Table 1: Mass Spectrometry Parameters for Sulfisoxazole Quantification. This interactive table shows the distinct mass-to-charge ratios (m/z) for the analyte and its deuterated internal standard, which are fundamental for the isotope dilution method.

Integration of Deuterated Analogs in High-Throughput Screening for Active Metabolites

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity. nih.govtdcommons.ai A key application of HTS in metabolic research is the identification of compounds that modulate the activity of drug-metabolizing enzymes or the screening for active metabolites of a parent drug. nih.gov Incorporating deuterated analogs like this compound into HTS assays provides a robust and accurate method for quantifying metabolic turnover.

For instance, an HTS campaign might be designed to screen a library of compounds to identify inhibitors of the N-acetylation of sulfisoxazole, a major metabolic pathway for this drug. In such an assay, liver microsomes or hepatocytes would be incubated with sulfisoxazole and a test compound from the library. The reaction would be "spiked" with this compound. After a set incubation period, the reaction is stopped, and the amount of the metabolite, N4-acetylsulfisoxazole, is quantified by LC-MS/MS.

The use of a deuterated internal standard is critical in HTS for several reasons:

Accuracy: It corrects for matrix effects that can vary significantly between different wells of a microplate, especially when screening diverse chemical libraries.

Precision: It minimizes well-to-well variability in automated liquid handling and sample processing.

Sensitivity: It allows for the reliable detection and quantification of small changes in metabolite formation, which is essential for identifying weak inhibitors or inducers.

The results from such a screen can rapidly prioritize "hits"—compounds that significantly alter the metabolic rate of sulfisoxazole. The table below provides a hypothetical example of data from an HTS assay designed to find inhibitors of sulfisoxazole metabolism. The formation of the N4-acetylsulfisoxazole metabolite is quantified relative to the internal standard, allowing for a clear comparison across different test compounds.

Test Compound IDMetabolite Peak AreaIS (this compound) Peak AreaPeak Area Ratio (Metabolite/IS)% Inhibition
Control (No Inhibitor)85,40099,5000.8580%
Compound A84,95099,8000.8510.8%
Compound B12,810101,2000.12785.2%
Compound C43,550100,1000.43549.3%

Table 2: Example Data from a High-Throughput Screen for Inhibitors of Sulfisoxazole Metabolism. This interactive table demonstrates how the peak area ratio of the metabolite to the deuterated internal standard is used to calculate the percent inhibition, identifying Compound B as a potent inhibitor.

Applications of Sulfisoxazole D4 in Environmental Fate and Degradation Studies

Investigation of Biodegradation Mechanisms and Kinetics

The biodegradation of sulfonamides by microbial communities is a key process influencing their environmental persistence. Sulfisoxazole-d4 is instrumental in accurately measuring the rates and pathways of these biological transformations.

Microorganisms employ various enzymatic mechanisms to degrade sulfonamide antibiotics. Studies have identified pathways involving the cleavage of the sulfonamide bond (S-N bond) and the degradation of constituent parts, such as the amine and heterocyclic rings nih.govresearchgate.netresearchgate.netuth.gr. For instance, Pseudomonas psychrophila HA-4 can utilize sulfamethoxazole (B1682508) (SMX) as a sole carbon source, and pathways involving enzymes like flavin-dependent monoxygenases have been elucidated for related sulfonamides nih.gov. Specific metabolites identified include 3-amino-5-methylisoxazole (B124983) (3A5MI) and aniline (B41778) researchgate.netuth.gr. This compound is used in these studies to accurately quantify the parent sulfonamide and its metabolites, enabling the mapping of these complex degradation pathways nih.gov.

The efficiency of sulfonamide biodegradation is significantly influenced by environmental factors and the presence of co-metabolites. For example, the rate of SMX photodegradation is known to be pH-dependent, decreasing with increasing pH researchgate.net. Furthermore, studies on sulfisoxazole (B1682709) have indicated that intermittent water flow can affect its biodegradation, with a calculated half-life of approximately 18.8 ± 1.7 days under specific conditions irb.hr. The introduction of cosubstrates can also alter degradation kinetics acs.org. This compound allows researchers to precisely measure the impact of these varying conditions on the degradation rates of Sulfisoxazole, ensuring the reliability of kinetic data obtained.

Accurate determination of degradation rate constants and half-lives is crucial for predicting the environmental persistence of sulfonamides. Studies on sulfadiazine (B1682646) (SDZ) have reported first-order decay kinetics with half-lives ranging from 11.3 to 46.4 hours, depending on the microbial strain acs.org. Similarly, a half-life of 18.8 ± 1.7 days was reported for sulfisoxazole under certain stream conditions irb.hr. The use of this compound as an internal standard in analytical methods is essential for the precise quantification of the parent compound over time, thereby enabling the accurate calculation of these critical kinetic parameters nih.gov.

Data Table 1: Sulfonamide Degradation Kinetics

AntibioticMicrobial System/ConditionsHalf-life (days)Reference
SulfadiazineArthrobacter strain D2~0.47 (11.3 h) acs.org
SulfadiazineArthrobacter strain D4~1.93 (46.4 h) acs.org
SulfisoxazoleStream biofilm (experimental phase 1, specific conditions)18.8 ± 1.7 irb.hr
SulfamethoxazoleDependent on pH (decreases with increasing pH)Rate constant varies researchgate.net

Identification of Environmental Transformation Products

Environmental processes, including biodegradation and advanced oxidation, can transform sulfonamides into various by-products, some of which may retain biological activity or exhibit higher toxicity researchgate.netnih.gov. This compound is invaluable for identifying and quantifying these transformation products (TPs). By acting as a stable internal standard in LC-MS/MS analyses, it corrects for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy of TP identification and quantification nih.govnih.gov. Studies have identified TPs of SMX such as 1,4-benzoquinone, aniline, and phenol (B47542) through photodegradation researchgate.net, and others like sulfanilamide (B372717) and 3-amino-5-methylisoxazole via microbial degradation researchgate.net.

Data Table 2: Identified Sulfonamide Transformation Products (Examples)

Parent SulfonamideTransformation ProcessIdentified Transformation ProductsReference
SulfamethoxazoleMicrobial DegradationSulfanilamide, 4-aminothiophenol, 5-amino-3-methylisoxazole, Aniline researchgate.net
SulfamethoxazolePhotodegradation1,4-benzoquinone, Aniline, Phenol researchgate.net
SulfamethoxazoleBio-electro-Fenton4-amino-benzene sulfinic acid, 3-amino-5-methylisoxazole researchgate.net

Tracing Environmental Distribution and Persistence of Sulfisoxazole

Sulfonamides are frequently detected in surface water, groundwater, and sediments, indicating their widespread environmental presence and persistence researchgate.netmdpi.comnih.gov. For instance, sulfamethoxazole (SMX) and sulfisoxazole (SIZ) have been identified in river water and sediments, with concentrations reported in the ng/L to ng/g range mdpi.com. SMX and SDZ have been associated with moderate acute risk to aquatic organisms, while SIZ poses a low acute risk mdpi.com. Sulfonamides generally exhibit weak sorption to sludge and can readily enter groundwater diva-portal.org. This compound is essential for accurate environmental monitoring, enabling the precise quantification of Sulfisoxazole levels in these diverse matrices, thus facilitating reliable tracing of its distribution and persistence nih.gov.

Data Table 3: Sulfonamide Concentrations in Environmental Matrices

AntibioticEnvironmental MatrixConcentration RangeDetection RateReference
Sulfonamides (7)Surface Waterng/L levels (Total: 11–161 ng/L)Varies mdpi.com
SulfamethoxazoleSurface Water5.50–77.76 ng/L (Average: 29.67 ng/L)100% mdpi.com
SulfisoxazoleSurface WaterNot specified individually, but part of detected SAsVaries mdpi.com
Sulfonamides (7)Sedimentsng/g levels (Total: ND-85.7 ng/g)Varies mdpi.com
SulfamethoxazoleSediments3.01–54.20 ng/g (Average: 12.41 ng/g)100% mdpi.com
SulfamethoxazoleSedimentsMean max: ~2.1 μg kg–1 dwNot specified nih.gov

Advanced Oxidation Processes and Catalytic Degradation Research with Deuterated Analogs

Advanced Oxidation Processes (AOPs) and catalytic degradation methods are employed to remove sulfonamides from wastewater, often involving reactive oxygen species like hydroxyl and sulfate (B86663) radicals researchgate.netmdpi.commdpi.comnih.gov. For example, Sulfisoxazole degradation has been achieved using chalcopyrite-activated peroxymonosulfate (B1194676) mdpi.com. Similarly, SMX has been decomposed using UV light with TiO2/BDD photocatalysts and electrochemical treatment nih.gov. These processes can lead to the formation of transformation products, some of which may be more toxic than the parent compound researchgate.net. This compound serves as a critical internal standard in such studies to accurately monitor the degradation efficiency, quantify the removal of the parent compound, and identify the formation of TPs, thereby providing robust data on the effectiveness of these treatment technologies nih.gov.

Data Table 4: Sulfonamide Degradation by Advanced Oxidation Processes (AOPs)

AntibioticAOP Method / CatalystDegradation / Removal EfficiencyNotesReference
SulfisoxazoleChalcopyrite-activated Peroxymonosulfate (PMS)~95.7% in 5 minGeneration of sulfate and hydroxyl radicals; minimal effect of water matrix mdpi.com
SulfadoxineUV-A/TiO2 Photocatalysis100% degradation, 77% mineralizationSuperior to Fenton reagent and UV-C/H2O2 mdpi.com
SulfamethoxazoleUV (222 nm) + TiO2/BDD photocatalyst + BDD electrodeComplete decompositionCombined process effective for SMX and TOC reduction nih.gov
SulfamethoxazolePhotodegradation with H2O2 or Fenton reagentHigh removal efficiencyFormation of TPs with potentially higher toxicity researchgate.net

Applications of Sulfisoxazole D4 in Pharmacokinetic Methodologies

Method Development for Quantitative Pharmacokinetic Analysis

The development of quantitative analytical methods for pharmacokinetic studies is heavily reliant on the use of appropriate internal standards to ensure reliable and reproducible results pharmaffiliates.comacanthusresearch.comkcasbio.com. Sulfisoxazole-d4 contributes significantly to this process.

Accurate Tracking of Drug Distribution in Biological Systems using Deuterated Internal Standards

Deuterated internal standards, such as this compound, are indispensable for accurately tracking drug distribution within biological systems pharmaffiliates.comacanthusresearch.compharmafocusasia.com. By co-eluting with the analyte and exhibiting similar ionization behavior, they effectively normalize variations caused by matrix effects—the ion suppression or enhancement that can occur when other compounds in a biological sample interfere with the analyte's ionization clearsynth.comwuxiapptec.comkcasbio.com. This compensation is vital for precisely quantifying drug concentrations in complex matrices like plasma and urine, thereby enabling a more accurate understanding of a drug's pharmacokinetic profile, including its distribution and elimination pharmaffiliates.comacanthusresearch.comkcasbio.com.

Analytical Methods for Drug and Metabolite Quantification in Biological Fluids

This compound is frequently employed in the development and validation of LC-MS/MS methods for the quantification of drugs and their metabolites in biological fluids such as plasma and urine nih.govacgpubs.org. These methods are crucial for determining drug exposure levels over time. The use of deuterated standards like this compound ensures that the analytical response is corrected for sample preparation losses and variations in ionization efficiency, leading to more accurate measurements of drug and metabolite concentrations acanthusresearch.comwuxiapptec.comnih.gov. For instance, methods utilizing deuterated internal standards have demonstrated excellent recovery and minimal matrix effects, which are critical for reliable quantification wuxiapptec.comgtfch.orgscispace.com.

Development of Robust and Validated Assays for Pharmacokinetic Research

The development of robust and validated bioanalytical assays is fundamental to conducting reliable pharmacokinetic research pharmaffiliates.comclearsynth.com. This compound's properties as a deuterated internal standard contribute directly to assay robustness and validation. Studies employing this compound as an internal standard have reported strong performance metrics, including high accuracy, precision, and linearity across a defined concentration range gtfch.orgresearchgate.netresearchgate.net. These attributes are essential for assays to be considered validated according to regulatory guidelines, such as those from the FDA and EMA gtfch.orgjapsonline.com.

For example, method validation studies using deuterated internal standards have demonstrated that the standard deviation of the matrix effect can be acceptable at up to 25% when deuterated internal standards are used, compared to 15% for non-deuterated standards gtfch.org. Furthermore, the implementation of stable isotope-labeled internal standards, including deuterated compounds, has been shown to improve assay precision and reduce variance compared to using structural analogues scispace.com.

Data Tables

The following tables summarize typical performance characteristics observed when deuterated internal standards, such as this compound, are employed in validated bioanalytical methods for pharmacokinetic studies.

Table 1: Representative Method Validation Parameters Using Deuterated Internal Standards

ParameterTypical Performance Range / ValueNotes
Lower Limit of Quantification (LLOQ) 5-10 ng/mL (example for a specific analyte)Achieved with high accuracy and precision, enabling reliable quantification of low drug concentrations. researchgate.net
Accuracy ± 10-15% of nominal value (± 20% at LLOQ)Ensures that the measured concentration is close to the true concentration. gtfch.orgnih.govresearchgate.net
Precision < 10-15% CV (Coefficient of Variation)Reflects the reproducibility of measurements within and between analytical runs. gtfch.orgnih.govresearchgate.net
Matrix Effect Standard deviation ≤ 25% when deuterated IS is usedDeuterated IS helps normalize variations caused by sample matrix components, leading to more consistent ionization. clearsynth.comwuxiapptec.comkcasbio.comgtfch.org
Recovery Typically > 90%Indicates efficient extraction of the analyte and internal standard from the biological matrix. acgpubs.org
Stability Minimal bias (< 10-15%) after freeze-thaw cycles, bench-top storage, and long-term storageDemonstrates that the analyte and internal standard remain stable under various storage and handling conditions relevant to bioanalysis. gtfch.orgresearchgate.net
Linearity Linear over a wide concentration range (e.g., 0.1-125 mg/L or 125-2000 ng/mL)Ensures that the assay provides accurate results across the expected range of drug concentrations in biological samples. nih.govresearchgate.net

Note: Specific values for parameters like LLOQ can vary depending on the analyte and the analytical method employed. The data presented are representative of typical validation outcomes when using deuterated internal standards.

Compound List

this compound

Sulfisoxazole (B1682709)

Future Directions and Emerging Research Avenues for Sulfisoxazole D4

Advancements in Isotopic Labeling Strategies for Complex Chemical Compounds

The synthesis of isotopically labeled compounds, particularly those incorporating deuterium (B1214612), has seen substantial advancements, moving beyond simple isotopic exchange to more sophisticated and site-specific labeling techniques researchgate.netnih.govx-chemrx.com. These developments are crucial for creating highly pure and precisely labeled molecules like Sulfisoxazole-d4. Modern strategies include late-stage functionalization, which allows for the introduction of deuterium into complex molecules at a late stage of synthesis, thereby increasing efficiency and reducing costs x-chemrx.com. Techniques such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration are continuously being refined to achieve greater regioselectivity and chemoselectivity researchgate.netnih.gov. Furthermore, the exploration of novel catalytic systems, including photocatalysis and electrocatalysis, offers milder reaction conditions and broader substrate scope for deuteration assumption.eduresearchgate.netchempep.com. These advancements are critical for the reliable and cost-effective production of deuterated pharmaceutical compounds, ensuring their availability for rigorous scientific investigation.

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Research

Deuterated compounds, including this compound, are indispensable tools in systems biology and multi-omics research, enabling detailed tracking of molecular pathways and cellular processes chempep.comcreative-proteomics.compharmiweb.comfrontiersin.org. In metabolomics, stable isotope labeling allows researchers to trace metabolic fluxes, identify unknown metabolites, and quantify metabolic pathways with high precision, often using mass spectrometry chempep.comfrontiersin.orgnih.gov. By introducing a known quantity of a deuterated analog, such as this compound, as an internal standard, researchers can accurately quantify endogenous compounds in complex biological matrices, compensating for matrix effects and variations in sample preparation or instrument response clearsynth.comlumiprobe.comnih.gov. This capability is vital for understanding drug metabolism, identifying biomarkers, and deciphering complex biological networks in fields ranging from drug discovery to disease diagnostics musechem.comwiseguyreports.comresearchgate.netsimsonpharma.com.

Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of deuterated compounds rely heavily on advancements in analytical instrumentation and methodologies. High-resolution mass spectrometry (HRMS) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are paramount for distinguishing between labeled and unlabeled molecules, offering exceptional sensitivity and specificity nih.govnih.govnih.gov. Techniques like stable isotope dilution (SID) coupled with LC-MS/MS provide the highest analytical specificity for quantitative determinations, making deuterated internal standards like this compound essential for validated biomarker analysis nih.gov. Furthermore, advancements in MS/MS fragmentation and data processing algorithms are continuously improving the ability to characterize deuterium labeling positions and monitor H/D exchange reactions in situ nih.govbrightspec.com. The development of automated workflows and more sensitive detection methods further enhances the efficiency and reliability of analyzing these labeled compounds nih.gov.

Extended Applications in Environmental Remediation and Ecotoxicology Research

While primarily recognized for their pharmaceutical and biochemical applications, deuterated compounds also hold potential in environmental science, particularly in monitoring and tracing pollutants clearsynth.comwiseguyreports.comcdnisotopes.comzeochem.com. Pharmaceuticals themselves are recognized as emerging contaminants in aquatic environments, posing risks to ecosystems and human health researchgate.netnih.govresearchgate.netnih.govacs.org. Deuterated analogs could serve as internal standards for quantifying pharmaceutical residues in environmental samples, aiding in the development and validation of remediation strategies clearsynth.comwiseguyreports.com. Furthermore, stable isotope tracing can be employed in ecotoxicology to understand the fate and transport of contaminants within environmental matrices and food chains zeochem.com. Although direct applications of this compound in environmental remediation are not widely documented, the principles of using labeled compounds for environmental monitoring and analysis are well-established and represent a future avenue for research.

Computational and In Silico Approaches to Complement Deuterated Analog Studies

Computational chemistry and bioinformatics play an increasingly significant role in complementing experimental studies involving deuterated compounds oup.comresearchgate.netresearchgate.netacs.org. In silico methods can predict the effects of deuteration on molecular properties, metabolic pathways, and kinetic isotope effects, thereby guiding experimental design and interpretation informaticsjournals.co.inscispace.comresearchgate.net. Software tools are being developed to analyze complex data generated from stable isotope labeling experiments, particularly in metabolomics, facilitating the identification and quantification of labeled metabolites oup.comresearchgate.netacs.org. These computational approaches aid in understanding the behavior of deuterated molecules, optimizing labeling strategies, and accelerating the drug development process by providing predictive insights into pharmacokinetic and metabolic profiles scispace.commetsol.com.

Compound List:

this compound

Sulfisoxazole (B1682709)

Q & A

Q. What are the primary applications of Sulfisoxazole-d4 in analytical research?

this compound is a deuterium-labeled isotopologue of sulfisoxazole, primarily used as an internal standard in mass spectrometry (MS) and liquid chromatography (LC) to improve quantification accuracy in pharmacokinetic and metabolic studies. Its deuterium substitution minimizes isotopic interference, enabling precise calibration in biological matrices like plasma or urine . For example, in therapeutic drug monitoring, researchers employ it to correct for matrix effects during sample preparation, ensuring reliable recovery rates and reproducibility .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

Synthesis typically involves deuterium exchange reactions using deuterated solvents (e.g., D₂O) or catalytic deuteration under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., benzene ring) and high-resolution MS to verify isotopic purity (>98% deuterium enrichment). Researchers should also validate stability under storage conditions (e.g., -20°C in inert atmospheres) to prevent isotopic scrambling .

Q. How should researchers validate this compound as an internal standard in LC-MS/MS workflows?

Validation follows guidelines from regulatory bodies like the FDA or EMA. Key parameters include:

  • Selectivity : Ensure no cross-reactivity with analytes or matrix components.
  • Linearity : Test across expected concentration ranges (e.g., 1–1000 ng/mL).
  • Precision/Accuracy : Assess intra- and inter-day variability (<15% RSD).
  • Ion suppression/enhancement : Compare signal responses in biological matrices vs. pure solvent .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Discrepancies in stability studies often arise from differences in experimental design, such as buffer composition or temperature. To address this:

  • Replicate conditions : Use standardized buffers (e.g., phosphate-buffered saline at pH 7.4) and controlled temperatures (e.g., 37°C for simulated physiological conditions).
  • Analytical rigor : Employ real-time stability assays with LC-MS/MS monitoring rather than indirect methods.
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., oxidative degradation pathways) .

Q. What frameworks are optimal for designing pharmacokinetic studies using this compound in animal models?

The PICO framework (Population, Intervention, Comparison, Outcome) is recommended:

  • Population : Rodent models (e.g., Sprague-Dawley rats) with defined metabolic profiles.
  • Intervention : Administer this compound via IV/oral routes at therapeutic doses.
  • Comparison : Compare pharmacokinetic parameters (AUC, Cₘₐₓ) against unlabeled sulfisoxazole.
  • Outcome : Quantify isotopic dilution effects and tissue distribution using MS imaging .

Q. How should researchers address methodological limitations in quantifying this compound in multi-drug interaction studies?

Co-administration with other sulfonamides may cause spectral overlap in MS. Mitigation strategies include:

  • Chromatographic separation : Optimize LC gradients to resolve co-eluting peaks.
  • High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic patterns.
  • Cross-validation : Confirm results with orthogonal techniques (e.g., immunoassays) .

Q. What statistical approaches are suitable for analyzing metabolic pathway data involving this compound?

Multivariate analysis (e.g., PCA or PLS-DA) can identify metabolite clusters and pathway correlations. For time-series data (e.g., enzyme kinetics), nonlinear mixed-effects modeling (NONMEM) quantifies inter-individual variability. Researchers must also account for isotopic effects on metabolic rates, which may differ from non-deuterated analogs .

Methodological Best Practices

  • Data Documentation : Maintain raw datasets (e.g., chromatograms, NMR spectra) in appendices for transparency .
  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies, including proper reagent sourcing (e.g., Sigma-Aldridge catalog standards) .
  • Peer Review : Pre-submission validation of hypotheses using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensures alignment with journal standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.